6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide, also known as GSK256066, is a synthetic molecule developed by GlaxoSmithKline. [ [], [] ] It belongs to the class of phosphodiesterase 4 (PDE4) inhibitors. [ [], [] ] In scientific research, GSK256066 has been extensively studied for its potential as an anti-inflammatory agent, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [ [], [] ]
GSK256066 was developed by GlaxoSmithKline and belongs to the class of sulfonamide derivatives. It functions by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing its levels within cells, which plays a crucial role in various cellular processes, including inflammation modulation . The compound has been characterized through extensive in vitro and in vivo studies, demonstrating its potential therapeutic applications.
The synthesis of GSK256066 involves several steps, primarily utilizing condensation reactions. The general procedure includes:
This method allows for the efficient production of GSK256066 while maintaining high purity levels necessary for pharmacological testing.
GSK256066's molecular structure features a sulfonamide group attached to a phenethylamine moiety, which is critical for its biological activity as a PDE4 inhibitor. Key structural characteristics include:
The three-dimensional conformation of GSK256066 allows it to effectively fit into the active site of PDE4, facilitating its role as an inhibitor.
GSK256066 participates in several chemical reactions relevant to its function as a PDE4 inhibitor:
These reactions highlight GSK256066's role in modulating cellular responses through cAMP signaling pathways.
The mechanism of action for GSK256066 revolves around its inhibition of PDE4:
This multifaceted mechanism underscores the potential efficacy of GSK256066 in clinical applications.
GSK256066 exhibits several notable physical and chemical properties:
These properties are critical for developing effective formulations for clinical use.
GSK256066 has significant potential applications in scientific research and clinical settings:
Phosphodiesterase-4 (PDE4) enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a secondary messenger that suppresses inflammatory responses in immune and structural lung cells. The four PDE4 isoforms (A, B, C, D) exhibit distinct tissue distributions: PDE4B dominates in neutrophils, monocytes, and macrophages, regulating the production of pro-inflammatory mediators like TNF-α, IL-17, and leukotriene B4 (LTB4) [1] [6]. In COPD and asthma, overexpression of PDE4B correlates with amplified neutrophilic inflammation and impaired epithelial barrier function. GSK256066’s suppression of PDE4B thus attenuates LPS-induced pulmonary neutrophilia (ED₅₀ = 0.4 μg/kg in rat models) and reduces exhaled nitric oxide—a biomarker of airway inflammation [4] [6]. PDE4D, conversely, is abundant in the brainstem and contributes to emesis, making isoform-specific targeting critical for therapeutic safety [1] [8].
GSK256066 (6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide) achieves exceptional PDE4B affinity through:
GSK256066 exhibits slow dissociation kinetics, with a residence time >10 hours on PDE4B. This prolonged binding is attributed to:
Table 1: Kinetic Parameters of GSK256066 vs. Reference PDE4 Inhibitors [3] [4] [7]
Compound | PDE4B IC₅₀ | Association Rate (kₐₙ; M⁻¹s⁻¹) | Dissociation Rate (kₒff; s⁻¹) | Residence Time |
---|---|---|---|---|
GSK256066 | 0.003 nM | 2.1 × 10⁷ | 3.5 × 10⁻⁶ | >10 hours |
Roflumilast | 0.8 nM | 1.3 × 10⁶ | 8.2 × 10⁻⁴ | ~20 minutes |
Cilomilast | 120 nM | 8.7 × 10⁵ | 1.1 × 10⁻³ | ~15 minutes |
GSK256066 demonstrates >350,000-fold selectivity for PDE4 over other PDE families, critical for minimizing off-target effects:
Table 2: Selectivity Profile of GSK256066 Across PDE Families [3] [5] [7]
PDE Family | IC₅₀ (nM) | Fold-Selectivity vs. PDE4B |
---|---|---|
PDE4B | 0.0000032 | 1 |
PDE1B | >1000 | >312,500 |
PDE2A | >1000 | >312,500 |
PDE3A | >1000 | >312,500 |
PDE5A | >1000 | >312,500 |
PDE6C | >1000 | >312,500 |
PDE7A | 0.0044 | ~1,400 |
By inhibiting PDE4B, GSK256066 elevates intracellular cAMP, activating two key pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7